

# 3-(3-Methylpyridin-2-yl)cyclohexan-1-one: Technical Synthesis and Application Guide

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## Compound of Interest

**Compound Name:** 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

**CAS No.:** 1391207-37-6

**Cat. No.:** B1434051

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## Chemical Identity and Physicochemical Profile[1][2]

This compound represents a strategic scaffold in medicinal chemistry, combining a saturated carbocycle (cyclohexanone) with a sterically hindered heteroaromatic system (3-methylpyridine). The presence of the methyl group at the 3-position of the pyridine ring (ortho to the linkage) introduces significant conformational constraints, influencing the binding selectivity of downstream derivatives.

Property	Data
CAS Number	1391207-37-6
IUPAC Name	3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO
Molecular Weight	189.26 g/mol
SMILES	<chem>CC1=C(N=CC=C1)C2CCCC(=O)C2</chem>
InChIKey	BNCWUMAHYSXYHP-UHFFFAOYSA-N
Appearance	Pale yellow to amber oil (typical)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted)	~2.3

## Synthetic Methodology: The Organocuprate Protocol

Synthesizing **3-(3-methylpyridin-2-yl)cyclohexan-1-one** is non-trivial due to the electronic nature of the 2-pyridyl position and the steric hindrance of the adjacent 3-methyl group. Standard Friedel-Crafts approaches fail due to the electron-deficient pyridine ring.

The most robust, self-validating protocol relies on Regioselective Conjugate Addition using a lithiated pyridine species transmetalated to copper. This method ensures 1,4-addition (Michael addition) over the kinetically favored 1,2-addition (attack on the carbonyl).

### Protocol: Cuprate-Mediated Conjugate Addition

Reaction Overview:

- Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium (n-BuLi) to generate the 2-lithio species via halogen-lithium exchange.

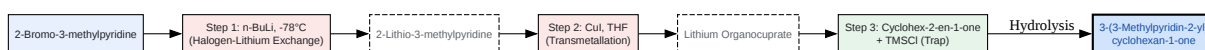
- Transmetallation: The organolithium species reacts with Copper(I) Iodide (CuI) to form the organocuprate reagent (Gilman type).
- Conjugate Addition: Cyclohex-2-en-1-one is added. The soft nucleophilic character of the cuprate directs attack to the  
  
-carbon.

#### Step-by-Step Methodology:

- Preparation of the Nucleophile (Inert Atmosphere Required):
  - Charge a flame-dried 3-neck flask with 2-Bromo-3-methylpyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).
  - Cool the solution to  $-78^{\circ}\text{C}$  (dry ice/acetone bath).
  - Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
  - Causality: The low temperature prevents the "dance" of the lithio group to other positions on the pyridine ring and suppresses self-polymerization. Stir for 30 minutes.
- Formation of the Cuprate:
  - In a separate vessel, suspend CuI (0.5 equiv) in anhydrous THF and cool to  $-78^{\circ}\text{C}$ .
  - Cannulate the lithiated pyridine solution into the CuI suspension.
  - Allow the mixture to warm to  $-30^{\circ}\text{C}$  briefly to ensure formation of the lithium di(3-methylpyridin-2-yl)cuprate species, then re-cool to  $-78^{\circ}\text{C}$ .
- Michael Addition:
  - Add Cyclohex-2-en-1-one (0.9 equiv) dissolved in THF dropwise.
  - Crucial Additive: Add TMSCl (Trimethylsilyl chloride, 2.0 equiv) immediately after the enone.

- Mechanism:[1][2][3][4] TMSCl traps the resulting enolate as a silyl enol ether, preventing equilibrium reversal and accelerating the reaction rate (Corey-Chaykovsky-Bojeck modification).
- Workup:
  - Quench with saturated aqueous  $\text{NH}_4\text{Cl}$  (dissolves copper salts).
  - Extract with EtOAc. The crude silyl enol ether is hydrolyzed to the ketone during the acidic workup or by treating with dilute HCl/THF.

## Synthetic Pathway Visualization



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Figure 1: Organocuprate-mediated synthesis of **3-(3-Methylpyridin-2-yl)cyclohexan-1-one** ensuring 1,4-regioselectivity.

## Structural Applications in Drug Discovery

The **3-(3-Methylpyridin-2-yl)cyclohexan-1-one** scaffold is a versatile intermediate. Its value lies in the ability to functionalize the ketone while retaining the sterically defined pyridine moiety.

## Stereoselective Reductive Amination

The ketone can be converted into chiral amines, which are prevalent in GPCR ligands (e.g., Muscarinic or Dopamine receptors).

- Reagents: Chiral amine (e.g., (S)-phenylethylamine),  $\text{Ti}(\text{O}i\text{Pr})_4$ , followed by  $\text{NaBH}_4$ .
- Outcome: Formation of diastereomeric amines that can be separated to yield enantiopure 3-substituted cyclohexylamines.

## Spirocyclic Scaffold Construction

Reaction with hydrazine or diamines leads to fused heterocyclic systems, often explored in kinase inhibitor design (e.g., JAK or PIM kinase inhibitors).

- Workflow: Condensation with 1,2-ethanediamine

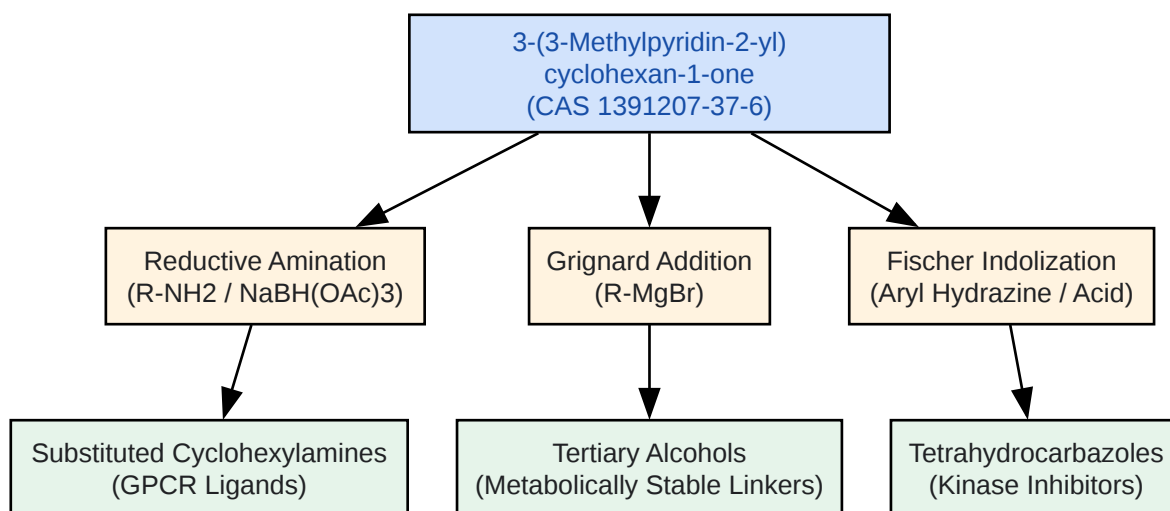
Oxidation

Tetrahydro-spiro[cyclohexane-quinoxaline] derivatives.

## Tertiary Alcohol Formation (Lantus/Odanacatib Analogs)

Addition of Grignard reagents (e.g., 4-fluorophenylMgBr) to the ketone yields tertiary alcohols. The 3-methylpyridine group provides a "molecular anchor," preventing metabolic oxidation at the adjacent site due to steric shielding.

## Downstream Logic Visualization



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Figure 2: Divergent synthetic utility of the core scaffold in generating pharmaceutical libraries.

## Analytical Validation

To verify the integrity of the synthesized compound, the following analytical signals are required.

## Proton NMR ( $^1\text{H}$ NMR, 400 MHz, $\text{CDCl}_3$ )

- Aromatic Region: Three protons corresponding to the pyridine ring. Look for a doublet of doublets (dd) around 8.4 ppm (H-6 of pyridine), and multiplets between 7.0–7.5 ppm.
- Methyl Group: A sharp singlet integrating to 3H at approximately 2.3–2.4 ppm.
- Methine (Chiral Center): A multiplet at 3.0–3.2 ppm (H-3 of cyclohexanone), significantly deshielded by the pyridine ring.
- Cyclohexanone Ring: Complex multiplets between 1.6–2.5 ppm. The -protons (adjacent to carbonyl) will appear as distinct multiplets around 2.4 ppm.

## Mass Spectrometry (ESI-MS)

- $[\text{M}+\text{H}]^+$ : 190.12 (Calculated for  $\text{C}_{12}\text{H}_{16}\text{NO}^+$ ).
- Fragmentation: Loss of methyl (M-15) or loss of CO (M-28) are common in high-energy collision dissociation.

## Safety and Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Pyridine derivatives can darken upon oxidation; ketones are susceptible to alpha-oxidation over long periods.
- Handling: Use standard PPE. The precursor (2-bromo-3-methylpyridine) is volatile and should be handled in a fume hood.

## References

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